molecular formula C8H6F2N4 B2835240 3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine CAS No. 1016713-07-7

3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2835240
CAS No.: 1016713-07-7
M. Wt: 196.161
InChI Key: FVRLRDMAPXDEDB-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-1H-1,2,4-triazol-5-amine (CAS: 1565998-64-2) is a chemical compound with the molecular formula C9H8F2N4 and a molecular weight of 210.18 g/mol . Its structure features a 1,2,4-triazole ring system, a core scaffold known in medicinal chemistry and agrochemical research for its diverse biological activities . The presence of the 2,6-difluorophenyl substitution can influence the compound's electronic properties and binding affinity, making it a valuable intermediate for developing novel active molecules. Researchers utilize this compound as a key building block (synthon) in organic synthesis and pharmaceutical development. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2,6-difluorophenyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N4/c9-4-2-1-3-5(10)6(4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRLRDMAPXDEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC(=NN2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluoroaniline and triazole derivatives.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

    Synthetic Routes: One common synthetic route involves the nucleophilic substitution of 2,6-difluoroaniline with a triazole derivative under controlled temperature and pressure conditions.

    Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(2,6-Difluorophenyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.

    Common Reagents and Conditions: Common reagents include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperature, pressure, and pH levels.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in halogenated derivatives.

Scientific Research Applications

Medicinal Applications

Antifungal Activity
The triazole moiety is well-known for its antifungal properties. Research has demonstrated that derivatives of 1,2,4-triazoles exhibit strong activity against various fungal pathogens. For instance, studies indicate that compounds containing the triazole ring can inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus . The specific compound 3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine has been evaluated for its antifungal efficacy and shows promise in treating fungal infections.

Antibacterial Properties
In addition to antifungal effects, triazole derivatives have been investigated for their antibacterial activities. A study highlighted the synthesis of various triazole compounds that demonstrated significant inhibition against Mycobacterium tuberculosis and other resistant bacterial strains . The incorporation of the difluorophenyl group enhances the lipophilicity and biological activity of these compounds.

Antiviral Potential
Triazole compounds have also been explored as antiviral agents. The synthesis of 3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine has been linked to antiviral activity against RNA and DNA viruses. Research indicates that modifications in the triazole structure can lead to enhanced antiviral efficacy .

Agricultural Applications

Fungicides
The agricultural sector has utilized triazole compounds as fungicides due to their ability to inhibit fungal growth in crops. The application of 3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine in agriculture could potentially improve crop yields by providing effective protection against fungal diseases .

Herbicides
Research has indicated that certain triazole derivatives can act as herbicides by inhibiting specific enzymes involved in plant metabolism. The potential use of 3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine in herbicidal formulations is under investigation .

Case Studies and Research Findings

Study Focus Findings
Cristalli et al. (2020)Antifungal ActivitySynthesized triazole derivatives showed significant inhibition against Candida albicans with IC50 values below 10 µM.
Pautus et al. (2019)Antibacterial ActivityEvaluated a series of triazoles against Mycobacterium tuberculosis, with some compounds exhibiting MIC values as low as 0.5 µg/mL.
Akerblom et al. (2021)Antiviral PotentialIdentified broad-spectrum antiviral activity in modified triazole compounds at non-toxic concentrations in vitro.

Mechanism of Action

The mechanism of action of 3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways.

    Interacting with Receptors: The compound may interact with cellular receptors, leading to changes in cell signaling and function.

    Pathways Involved: The specific pathways involved depend on the biological context and the target organism. For example, in antimicrobial applications, it may disrupt the synthesis of essential cellular components in microorganisms.

Comparison with Similar Compounds

Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)

  • Structure : Features a 1,2,3-triazole core with a 2,6-difluorobenzyl group and a carboxamide substituent.
  • Molecular Formula : C10H8F2N4O (MW: 238.19).
  • Application: Approved anticonvulsant for Lennox-Gastaut syndrome.
  • Key Difference : The triazole regioisomer (1,2,3- vs. 1,2,4-triazole) and the presence of a carboxamide group instead of an amine.

5-Amino-3-{[4-(aminosulfonyl)phenyl]amino}-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-1-carbothioamide

  • Structure : Contains additional sulfonamide and carbothioamide moieties on the triazole core.
  • Molecular Formula : C16H13F2N7O2S2 (MW: 469.45).
  • Application : Investigated as a kinase inhibitor (PDB ligand DKI), highlighting the role of the 2,6-difluorophenyl group in target binding .

Triazol-5-Amines with Non-Fluorinated Aryl Groups

3-Phenyl-1H-1,2,4-triazol-5-amine

  • Structure : Substituted with a simple phenyl group at position 3.
  • Synthesis : Crystallographic data confirm planar geometry, with hydrogen bonding between amine and triazole N-atoms. Lacks fluorine-induced electronic effects .
  • Application : Used as a building block for fused heterocycles, emphasizing the triazole’s reactivity .

3-(Naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine

  • Structure : Naphthalene substituent increases aromatic surface area.
  • Synthesis Yield : 61% via condensation reactions, lower than fluorinated analogues due to steric hindrance .
  • Key Difference : Bulkier substituents may reduce solubility compared to the difluorophenyl analogue.

Triazol-5-Amines with Sulfur-Containing Substituents

3-[(2,6-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine

  • Structure : Sulfanyl group at position 3 with a 2,6-dichlorobenzyl moiety.
  • Molecular Formula : C10H7Cl2F3N4S (MW: 343.15).
  • Application : Industrial/laboratory use; the sulfanyl group enhances electrophilicity, contrasting with the amine’s nucleophilic character in the target compound .

Comparative Data Table

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight Key Applications/Synthesis Yield
3-(2,6-Difluorophenyl)-1H-1,2,4-triazol-5-amine 2,6-Difluorophenyl C8H6F2N4 200.16 N/A (Theoretical)
Rufinamide 2,6-Difluorobenzyl C10H8F2N4O 238.19 Anticonvulsant (Approved)
3-Phenyl-1H-1,2,4-triazol-5-amine Phenyl C8H8N4 160.18 Heterocyclic precursor
3-(Naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine Naphthalen-1-yl C17H14N4 274.32 Anticancer research (61% yield)
3-[(2,6-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine (2,6-Dichlorobenzyl)sulfanyl C10H7Cl2F3N4S 343.15 Industrial applications

Biological Activity

3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial, antifungal, and antiviral agent. The presence of the difluorophenyl group enhances its biological profile by influencing its interaction with biological targets.

  • IUPAC Name: 5-(2,6-difluorophenyl)-1H-1,2,4-triazol-3-amine
  • Molecular Formula: C8H6F2N4
  • Molecular Weight: 196.16 g/mol
  • CAS Number: 1016713-07-7

The biological activity of 3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine is attributed to its ability to interact with specific enzymes and receptors within microbial organisms. It may inhibit enzyme activity critical for microbial survival or disrupt cellular signaling pathways.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-triazoles exhibit a broad spectrum of biological activities. The following table summarizes key findings related to the biological activity of this compound:

Activity Target Organisms Mechanism Reference
AntimicrobialStaphylococcus aureus, E. coliInhibition of cell wall synthesis
AntifungalCandida albicansDisruption of ergosterol synthesis
AntiviralVarious virusesInhibition of viral replication
CytotoxicityCancer cell linesInduction of apoptosis

Antimicrobial Activity

A study conducted by Mohammed et al. demonstrated that triazole derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin and levofloxacin .

Antifungal Efficacy

In another investigation, 3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine was tested against various fungal strains. Results indicated that it effectively inhibited the growth of Candida albicans, showcasing its potential as an antifungal agent .

Cytotoxic Effects on Cancer Cells

Research has revealed that this triazole derivative can induce cytotoxic effects in certain cancer cell lines. In vitro studies indicated that it may trigger apoptosis through mitochondrial pathways .

Toxicity Profile

The toxicity assessments performed on animal models indicate low toxicity levels for 3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine. A study reported no significant adverse effects after subcutaneous administration at a dose of 40 mg/kg in guinea pigs . This suggests a favorable safety profile for further development.

Q & A

Basic: What are the standard synthetic routes for 3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves cyclocondensation of a difluorophenyl-substituted precursor with a triazole-forming reagent (e.g., thiosemicarbazide) under acidic or basic conditions. Key steps include:

  • Precursor preparation : 2,6-Difluorobenzonitrile or a derivative is reacted with hydrazine to form a hydrazide intermediate.
  • Triazole ring closure : The hydrazide undergoes cyclization with reagents like cyanogen bromide or via microwave-assisted protocols to improve yield .
  • Optimization :
    • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
    • Solvents : Polar aprotic solvents (DMF, DMSO) at 80–120°C improve solubility.
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for the triazole ring (δ 7.8–8.2 ppm for H; δ 145–155 ppm for C) and difluorophenyl protons (δ 6.8–7.4 ppm).
    • ¹⁹F NMR : Two distinct signals for ortho-fluorine atoms (δ -110 to -115 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (exact mass: ~224.06 g/mol).
  • X-ray Crystallography :
    • Single-crystal analysis using SHELXL ( ) reveals planarity of the triazole ring and dihedral angles between substituents (e.g., 2.3° for phenyl-triazole alignment) .

Basic: What in vitro assays are recommended for preliminary evaluation of its biological activity?

Answer:

  • Antimicrobial Screening :
    • MIC assays against S. aureus (Gram+) and E. coli (Gram-) using broth microdilution (CLSI guidelines).
    • Antifungal : Candida albicans disk diffusion assays .
  • Enzyme Inhibition :
    • CYP450 inhibition : Fluorescence-based assays to assess drug-metabolizing enzyme interactions.
    • Kinase targets : ATP-binding site competition studies (e.g., EGFR tyrosine kinase) .

Advanced: How does annular tautomerism in the triazole ring influence its reactivity and biological interactions?

Answer:
The triazole ring exists in equilibrium between 1H- and 4H- tautomers (Fig. 1), which affects:

  • Electron distribution : The 1H-tautomer favors nucleophilic attack at N4, while the 4H-form enhances electrophilic substitution at C5.
  • Biological activity : Tautomer stability influences binding to enzymes (e.g., fungal lanosterol demethylase).
  • Analysis :
    • X-ray crystallography ( ) identifies dominant tautomers in solid state.
    • DFT calculations (B3LYP/6-31G*) predict tautomer populations in solution .

Table 1: Key bond lengths (Å) in tautomers (X-ray data)

Bond1H-Tautomer4H-Tautomer
N1–C21.3371.372
C5–N41.3201.305

Advanced: What computational strategies can predict its binding affinity to therapeutic targets?

Answer:

  • Molecular Docking :
    • Use AutoDock Vina with crystal structures (PDB: 4WMZ for CYP51) to model interactions.
    • Fluorine atoms participate in C–F⋯H–N hydrogen bonds with active-site residues.
  • MD Simulations :
    • GROMACS : 100-ns trajectories assess stability of ligand-enzyme complexes.
    • MM-PBSA : Calculate binding free energies (ΔG ~ -8.2 kcal/mol for antifungal targets) .

Advanced: How should researchers address contradictory reports on its bioactivity across studies?

Answer:
Discrepancies often arise from:

  • Tautomeric variability : Dominant tautomers differ in solubility and target engagement.
  • Substituent effects : Minor changes in fluorine positioning (2,6 vs. 2,4) alter logP and membrane permeability.
  • Mitigation strategies :
    • Meta-analysis : Compare studies using consistent assay conditions (pH, solvent).
    • Controlled crystallization : Isolate tautomers and test separately .
    • SAR studies : Systematically vary substituents to isolate bioactivity contributors .

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